molecular formula C23H20N6 B10906522 N-[(E)-anthracen-9-ylmethylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine

N-[(E)-anthracen-9-ylmethylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine

Cat. No.: B10906522
M. Wt: 380.4 g/mol
InChI Key: RPBCBXNUCMFRPU-ZVHZXABRSA-N
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Description

N-[(E)-1-(9-ANTHRYL)METHYLIDENE]-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound that features a combination of anthryl, pyrazolyl, and triazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(9-ANTHRYL)METHYLIDENE]-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves the condensation of 9-anthraldehyde with a suitable amine derivative containing the pyrazolyl and triazolyl groups. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, under reflux conditions, and in the presence of a catalyst like acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(9-ANTHRYL)METHYLIDENE]-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]AMINE can undergo various chemical reactions, including:

    Oxidation: The anthryl group can be oxidized to form anthraquinone derivatives.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: The pyrazolyl and triazolyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyrazolyl and triazolyl derivatives.

Scientific Research Applications

N-[(E)-1-(9-ANTHRYL)METHYLIDENE]-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]AMINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and luminescent materials.

Mechanism of Action

The mechanism of action of N-[(E)-1-(9-ANTHRYL)METHYLIDENE]-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]AMINE is not fully understood. it is believed to interact with molecular targets through its multiple functional groups. The anthryl group can participate in π-π interactions, while the pyrazolyl and triazolyl groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(9-Anthryl)-2-(1-naphthyl)ethylene: Shares the anthryl group but differs in the presence of the naphthyl group.

    9-Anthraldehyde oxime: Contains the anthryl group and an oxime functional group.

    1,3,4-Thiadiazole derivatives: Contains the pyrazolyl and triazolyl groups but lacks the anthryl group.

Uniqueness

N-[(E)-1-(9-ANTHRYL)METHYLIDENE]-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]AMINE is unique due to its combination of anthryl, pyrazolyl, and triazolyl groups. This structural complexity allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C23H20N6

Molecular Weight

380.4 g/mol

IUPAC Name

(E)-1-anthracen-9-yl-N-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]methanimine

InChI

InChI=1S/C23H20N6/c1-15-12-16(2)28(27-15)23-26-25-17(3)29(23)24-14-22-20-10-6-4-8-18(20)13-19-9-5-7-11-21(19)22/h4-14H,1-3H3/b24-14+

InChI Key

RPBCBXNUCMFRPU-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC(=NN1C2=NN=C(N2/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53)C)C

Canonical SMILES

CC1=CC(=NN1C2=NN=C(N2N=CC3=C4C=CC=CC4=CC5=CC=CC=C53)C)C

Origin of Product

United States

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